1,4-Dimethyl-6-propylpyrimidin-2(1H)-one
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Overview
Description
1,4-Dimethyl-6-propylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-propylpyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6-propylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-diones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1,4-Dimethyl-6-propylpyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6-propylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-6-ethylpyrimidin-2(1H)-one
- 1,4-Dimethyl-6-butylpyrimidin-2(1H)-one
- 1,4-Dimethyl-6-isopropylpyrimidin-2(1H)-one
Uniqueness
1,4-Dimethyl-6-propylpyrimidin-2(1H)-one is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 6-position may confer distinct properties compared to other similar compounds.
Properties
CAS No. |
61404-60-2 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,4-dimethyl-6-propylpyrimidin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-4-5-8-6-7(2)10-9(12)11(8)3/h6H,4-5H2,1-3H3 |
InChI Key |
IPMGAVPYZBPKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=O)N1C)C |
Origin of Product |
United States |
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